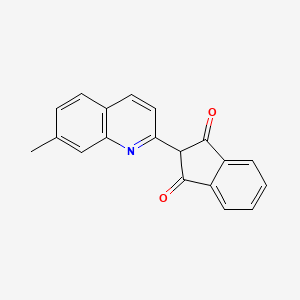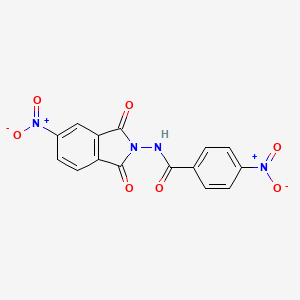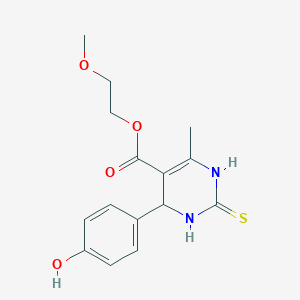
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as MQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQI belongs to the family of indandione derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of these pathways, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to induce apoptosis by activating caspase-3 and caspase-9. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In neuronal cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high stability and solubility in various solvents. However, the synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product. Moreover, the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood, which limits its potential applications in therapeutic interventions.
Zukünftige Richtungen
There are several future directions for the research on 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. One potential direction is to study the effects of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione on other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate the potential use of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione as a drug delivery system for targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione and its potential interactions with other cellular pathways.
Synthesemethoden
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione can be synthesized using different methods, including the condensation of 2-methylquinoline-7-carboxaldehyde and 1,3-indandione in the presence of a base or the reaction between 2-methylquinoline-7-boronic acid and 1,3-indandione using a palladium catalyst. The synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In Alzheimer's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to inhibit the formation of amyloid-beta plaques, which are responsible for the neuronal damage in the brain. In Parkinson's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
Eigenschaften
IUPAC Name |
2-(7-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOPLLEKHNEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)